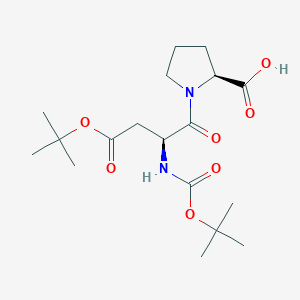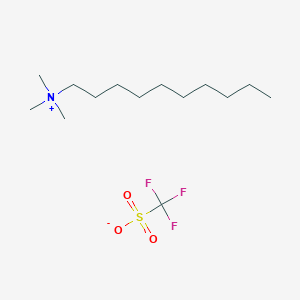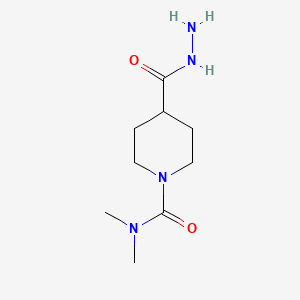
Boc-Asp(OtBu)(OtBu)-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Asp(OtBu)(OtBu)-Pro-OH is a derivative of aspartic acid, a common amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of tert-butyl (OtBu) groups helps in stabilizing the molecule, making it a valuable intermediate in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OtBu)(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves coupling the protected aspartic acid with proline (Pro-OH) under specific reaction conditions, often using coupling agents like 1-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Asp(OtBu)(OtBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and OtBu groups under acidic conditions, such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like HATU or DIC.
Hydrolysis: Cleavage of ester bonds under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and OtBu groups.
Coupling: HATU or DIC in the presence of DIPEA.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Aspartic Acid: After removal of Boc and OtBu groups.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
Aplicaciones Científicas De Investigación
Boc-Asp(OtBu)(OtBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of bioactive peptides and other biologically relevant compounds.
Mecanismo De Acción
The mechanism of action of Boc-Asp(OtBu)(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and OtBu) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Asp(OtBu)-OH: A similar compound with only one OtBu group.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a different protective group (Fmoc).
Z-Asp(OtBu)-OH: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
Boc-Asp(OtBu)(OtBu)-Pro-OH is unique due to the presence of two OtBu groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
Propiedades
Número CAS |
1203578-10-2 |
|---|---|
Fórmula molecular |
C18H30N2O7 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1 |
Clave InChI |
VJWNFSDAMAHKFQ-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)



![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)

